Bromomethyl thiocyanate

Description

Foundational Research Context of Bromomethyl Thiocyanate (B1210189)

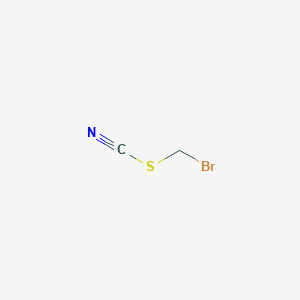

The foundational research context for bromomethyl thiocyanate is largely built upon the well-established principles of nucleophilic substitution and the chemistry of the thiocyanate anion. The compound itself, BrCH₂SCN, contains two key reactive sites: the electrophilic carbon of the bromomethyl group and the nucleophilic sulfur and nitrogen atoms of the thiocyanate group.

The primary and most predictable reaction of this compound involves the nucleophilic attack on the carbon atom, with the bromide ion acting as a good leaving group. This allows for the introduction of the -CH₂SCN moiety into a wide range of molecules. The thiocyanate anion (SCN⁻) is an ambident nucleophile, meaning it can react at either the sulfur or the nitrogen atom. In reactions with alkyl halides like this compound, the attack predominantly occurs through the sulfur atom, leading to the formation of an organic thiocyanate. wikipedia.org This is a classic Sₙ2 reaction.

Foundational studies on related compounds provide a proxy for understanding the reactivity of this compound. For example, the reaction of 2-(bromomethyl)-1,3-thiaselenole with ammonium (B1175870) thiocyanate in acetonitrile (B52724) at room temperature results in a high yield of the corresponding thiocyanate product, albeit with a skeletal rearrangement of the heterocyclic core. researchgate.net This reaction highlights the efficiency of the thiocyanate anion as a nucleophile in displacing a bromide from a bromomethyl group.

The table below summarizes representative nucleophilic substitution reactions where a thiocyanate anion displaces a bromide from a bromomethyl group in different molecular contexts, providing insight into the expected reactivity of this compound itself.

| Reactant with Bromomethyl Group | Nucleophile | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| 2-(Bromomethyl)-1,3-thiaselenole | NH₄SCN | Acetonitrile | Room Temp | 2,3-Dihydro-1,4-thiaselenin-2-yl thiocyanate | 95 | researchgate.net |

| 2-(Bromomethyl)alkenoates | KSCN | Aqueous Medium | Room Temp | Allylic thiocyanates | High | nih.gov |

| 4-(Bromomethyl)benzaldehyde | KSCN | DMSO/Acetonitrile | Elevated | 4-(Thiocyanatomethyl)benzaldehyde | - |

This table is illustrative of the general reaction type, as specific yield data for all examples were not available in the provided search results.

Current Research Landscape and Academic Significance of this compound

In the current research landscape, this compound is not a widely utilized reagent, with researchers often preferring to generate the thiocyanatomethyl group in situ by reacting a bromomethyl-containing substrate with a thiocyanate salt. However, the potential academic significance of this compound lies in its utility as a bifunctional building block. Organic thiocyanates are valued as precursors to a variety of sulfur-containing compounds, including thiols, thioethers, and sulfur-containing heterocycles. researchgate.net

The academic significance of this compound can be appreciated in its potential applications in several areas:

Heterocyclic Synthesis: The compound can serve as a precursor for the synthesis of various sulfur- and nitrogen-containing heterocycles. The thiocyanate group can undergo cyclization reactions with various reagents. For example, derivatives of thiocyanates are used in the synthesis of thiazoles and other heterocyclic systems of medicinal interest.

Medicinal Chemistry: The thiocyanate moiety is present in some biologically active compounds and can be a valuable pharmacophore. Allylic thiocyanates, for instance, have been screened for antimicrobial activity against a range of bacteria and fungi, with some halogenated derivatives showing significant potency. nih.gov this compound could be used to introduce the thiocyanatomethyl group into potential drug candidates to explore structure-activity relationships.

Materials Science: Organic thiocyanates can be used in the development of functional materials. For instance, they can serve as precursors for sulfur-containing polymers or as components in the synthesis of organic conductors. organic-chemistry.org

The table below outlines the potential transformations of the thiocyanate group, which are applicable to the products derived from this compound, highlighting its versatility as a synthetic intermediate.

| Starting Material | Reagent(s) | Product Type | Significance | Reference |

| Organic Thiocyanate | Reducing Agents (e.g., LiAlH₄) | Thiol | Access to important sulfur functional group | researchgate.net |

| Organic Thiocyanate | Grignard Reagents (R-MgBr) | Thioether | C-S bond formation | nih.gov |

| Organic Thiocyanate | H₂O/H⁺ (Riemschneider synthesis) | Thiocarbamate | Synthesis of a key functional group | wikipedia.org |

| Aryl Thiocyanate | Conc. H₂SO₄ | Thiocarbamate | Transformation to bioactive moieties | nih.gov |

| Aryl Thiocyanate | mCPBA | Sulfinyl cyanide | Oxidation of the sulfur atom | nih.gov |

The current research landscape suggests that while direct studies on this compound are limited, the foundational chemistry of its constituent functional groups is well-established. Its academic significance, therefore, lies in its latent potential as a versatile and efficient reagent for the introduction of the thiocyanatomethyl (-CH₂SCN) group, which can then be elaborated into a wide array of more complex and potentially functional molecules.

Structure

3D Structure

Properties

IUPAC Name |

bromomethyl thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2BrNS/c3-1-5-2-4/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKZBPOBHIJVVDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(SC#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20574470 | |

| Record name | Bromomethyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20574470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10163-46-9 | |

| Record name | Bromomethyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20574470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Bromomethyl Thiocyanate

Novel Synthetic Routes to Bromomethyl Thiocyanate (B1210189)

Traditional synthesis of alkyl thiocyanates, including bromomethyl thiocyanate, often relies on the nucleophilic substitution of an alkyl halide with a thiocyanate salt. nih.govresearchgate.net While effective, contemporary research explores more diverse and efficient pathways.

Innovations in Carbon-Sulfur Bond Formation Strategies

The cornerstone of synthesizing this compound is the creation of the C-SCN bond. Innovations in this area move beyond simple substitution reactions to include catalyzed processes and the use of novel thiocyanating agents.

Nucleophilic Substitution Enhancements : The classic SN2 reaction between a bromomethyl halide (like dibromomethane) and a thiocyanate salt (e.g., KSCN, NH4SCN) remains a fundamental approach. organic-chemistry.orgrsc.org Modern innovations focus on accelerating this reaction and improving yields. Microwave-promoted synthesis, for instance, offers a rapid and efficient method for the nucleophilic substitution of alkyl halides with thiocyanate ions in aqueous media. organic-chemistry.org Phase-transfer catalysis (PTC) is another powerful technique, particularly for reactions involving reactants in different phases (e.g., an aqueous solution of KSCN and an organic solution of a brominated precursor). crdeepjournal.orgphasetransfer.comoperachem.com A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the thiocyanate anion into the organic phase, increasing the reaction rate and yield. crdeepjournal.orgoperachem.com

Alternative Precursors : Instead of starting with a brominated methane (B114726) derivative, novel routes can involve the functionalization of molecules already containing a methyl or methylene (B1212753) group. For example, alcohols can be converted to thiocyanates using a combination of triphenylphosphine, diethyl azodicarboxylate, and ammonium thiocyanate. organic-chemistry.org Another approach uses sulfuryl fluoride (B91410) (SO2F2) to promote the C-O bond cleavage of alcohols for reaction with NH4SCN. organic-chemistry.org These methods provide alternative pathways that may be advantageous depending on the starting material's availability and functionality.

Radical Pathways : The generation of thiocyanate radicals (SCN•) from thiocyanate salts via oxidation opens up radical-based pathways for C-S bond formation. researchgate.net These radicals can add to unsaturated systems, although this is less directly applicable to the synthesis of a saturated compound like this compound, it represents a significant area of innovation in thiocyanate chemistry. nih.govresearchgate.net

Optimized Bromination Techniques for Thiocyanate Precursors

Introducing the bromine atom requires careful consideration to avoid unwanted side reactions with the thiocyanate group. The thiocyanate ion itself can be oxidized by strong oxidizing agents like bromine, which necessitates strategic planning of the synthetic sequence. nih.gov

The more common and controlled strategy is to start with a molecule that is already brominated, such as dibromomethane (B42720) or bromochloromethane, and introduce the thiocyanate group via nucleophilic substitution, as this avoids subjecting the sensitive thiocyanate moiety to harsh brominating conditions.

However, if a thiocyanate precursor like methyl thiocyanate were to be brominated, photobromination would be a potential method. This technique uses light to generate bromine radicals, which can selectively halogenate alkyl groups. The conditions would need to be carefully optimized to favor substitution on the methyl group over addition or oxidation at the thiocyanate sulfur atom.

Phase-transfer catalysis has also been shown to be effective for the bromomethylation of aromatic compounds and could potentially be adapted for specific precursors, offering high yields and minimizing by-product formation. sciencemadness.org

Regioselective and Stereoselective Approaches in this compound Synthesis

For a simple molecule like this compound, stereoselectivity is not a factor. However, regioselectivity is crucial, ensuring that the thiocyanate group attaches to the desired carbon and that bromination occurs at the correct position without affecting other parts of a more complex molecule.

Regioselective Thiocyanation : In syntheses starting from precursors with multiple potential reaction sites, achieving high regioselectivity is a key challenge. Iron(III) chloride has been demonstrated as an effective Lewis acid catalyst for the regioselective thiocyanation of activated arenes using N-thiocyanatosaccharin as the electrophilic thiocyanating agent. nih.gov While this applies to aromatic systems, the principle of using Lewis acids to direct incoming functional groups is a broad and important strategy. For aliphatic systems, regioselectivity is often controlled by the inherent reactivity of the starting material, such as using a di- or tri-halomethane where one halogen is a better leaving group than the others.

Metal-Free Thiocyanation : Recent research has focused on developing metal-free, regioselective methods. For instance, the thiocyanatothiolation of alkynes and alkenes can be achieved with high regioselectivity using ammonium thiocyanate and N-thiosuccinimides, a process assisted by hydrogen bonding. nih.gov These advanced methods highlight the ongoing effort to create highly selective C-S bond-forming reactions. jchemlett.com

Mechanistic Investigations of this compound Synthesis Pathways

Understanding the underlying mechanisms of synthesis is critical for optimizing reaction conditions and improving yields. This involves studying reaction kinetics, thermodynamics, and the role of catalysts.

Reaction Kinetics and Thermodynamic Considerations

The primary route to this compound, the reaction of a brominated methane with a thiocyanate salt, is a bimolecular nucleophilic substitution (SN2) reaction. researchgate.netmdpi.com

Reaction Kinetics : The rate of this SN2 reaction is dependent on the concentrations of both the substrate (e.g., dibromomethane) and the nucleophile (SCN⁻). mdpi.com The thiocyanate ion is an ambident nucleophile, meaning it can attack via the sulfur or the nitrogen atom. In reactions with primary alkyl halides like bromomethyl derivatives, attack almost exclusively occurs via the "soft" sulfur atom, leading to the thiocyanate product rather than the isothiocyanate isomer. nih.gov The choice of solvent is critical; polar aprotic solvents like DMF or DMSO are known to accelerate SN2 reactions by solvating the cation of the thiocyanate salt, leaving the nucleophilic anion more reactive. Kinetic studies on the oxidation of the thiocyanate ion have also been performed, providing rate constants for its reactions with various oxidizing agents, which is crucial for understanding potential side reactions during synthesis. researchgate.netnih.gov

Role of Catalysis in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis by lowering the activation energy of reactions, thereby increasing rates and often improving selectivity.

Phase-Transfer Catalysis (PTC) : As mentioned, PTC is highly effective for the synthesis of alkyl thiocyanates from alkyl halides. crdeepjournal.orgphasetransfer.comphasetransfer.com The catalyst (e.g., a quaternary phosphonium (B103445) or ammonium salt) forms an ion pair with the thiocyanate anion, which is soluble in the organic phase. researchgate.netoperachem.com This "naked" anion is a much more potent nucleophile, dramatically accelerating the substitution reaction. operachem.com This avoids the need for harsh conditions or expensive polar aprotic solvents.

Lewis Acid Catalysis : Lewis acids can activate substrates towards nucleophilic attack. For example, iron(III) chloride catalyzes the thiocyanation of arenes by activating an electrophilic N-thiocyanating reagent. nih.gov In the context of an SN2 reaction with an alkyl halide, a Lewis acid could potentially coordinate to the leaving group (bromide), making it more labile and accelerating the reaction.

Copper and Other Transition Metal Catalysis : Copper-catalyzed reactions are prominent in C-S bond formation, particularly for creating aryl thiocyanates from arylboronic acids and KSCN. organic-chemistry.org While less common for simple alkyl thiocyanates, transition metal catalysis represents a major field of research for constructing C-S bonds, often involving oxidative addition and reductive elimination steps. researchgate.net Photocatalysis has also emerged as a powerful tool, enabling the generation of thiocyanate radicals under mild, visible-light conditions for addition to alkenes. nih.govresearchgate.net

The table below summarizes some of the catalytic approaches relevant to thiocyanate synthesis.

| Catalytic System | Reaction Type | Typical Substrates | Key Advantages | Reference |

|---|---|---|---|---|

| Quaternary Ammonium/Phosphonium Salts | Phase-Transfer Catalysis (SN2) | Alkyl Halides | Accelerates biphasic reactions, avoids harsh solvents. | crdeepjournal.org, operachem.com |

| Iron(III) Chloride (FeCl3) | Lewis Acid Catalysis (Electrophilic) | Arenes | Activates thiocyanating agent, high regioselectivity. | nih.gov |

| Copper Acetate (Cu(OAc)2) | Oxidative Cross-Coupling | Arylboronic Acids | Forms aryl-SCN bonds under aerobic conditions. | organic-chemistry.org |

| Organic Dyes (e.g., Pyrylium Salts) | Photoredox Catalysis (Radical) | Cycloalkanols, Alkenes | Uses visible light, metal-free, mild conditions. | researchgate.net, nih.gov |

Green Chemistry Principles in this compound Production Research

Solvent-Free and Environmentally Benign Synthesis Approaches

Traditional organic syntheses often rely on volatile and potentially hazardous organic solvents, which contribute significantly to industrial waste and environmental pollution. Modern research into the synthesis of organothiocyanates is actively exploring alternatives that align with the principles of green chemistry, such as using safer solvents or eliminating them entirely.

Solvent-Free Methodologies: Solvent-free reactions represent a significant advancement in green synthesis. One promising approach is the use of microwave irradiation, which can accelerate reaction rates and often allows for reactions to proceed without a solvent medium. For instance, a solvent-free reaction for the synthesis of analogous alkyl selenocyanates from alkyl bromides has been developed utilizing microwave irradiation in conjunction with an ionic liquid which acts as both the reagent and the reaction medium. mdpi.com This methodology presents a potential pathway for the synthesis of this compound from a suitable brominated precursor.

Mechanochemical methods, such as ball-milling, are another frontier in solvent-free synthesis. These techniques use mechanical energy to initiate chemical reactions between solid reactants, completely obviating the need for solvents.

Environmentally Benign Solvents and Catalysis: Where solvents are necessary, the focus shifts to using environmentally benign options, with water being the ideal choice. Research has demonstrated the successful synthesis of allylic thiocyanates from 2-(bromomethyl)alkenoates using an aqueous acetone (B3395972) medium at room temperature, highlighting the feasibility of using water in thiocyanate synthesis. researchgate.net

Phase-Transfer Catalysis (PTC): Phase-transfer catalysis is a powerful technique that is particularly useful in green chemistry for facilitating reactions between reactants that are soluble in different, immiscible phases (e.g., an aqueous phase and an organic phase). ijirset.com In the context of this compound synthesis, a likely route involves the reaction of an inorganic salt like sodium thiocyanate (soluble in water) with an organic substrate such as dibromomethane (soluble in an organic solvent or used as the organic phase itself).

A phase-transfer catalyst, typically a quaternary ammonium salt, transports the thiocyanate anion from the aqueous phase to the organic phase where it can react with the substrate. ijirset.comcrdeepjournal.org This approach offers several green advantages:

It can eliminate the need for expensive, hazardous, and anhydrous organic solvents that are required to dissolve both reactants in a single phase. ijirset.comcrdeepjournal.org

It allows for the use of inexpensive and readily available inorganic salts.

It can lead to faster reactions and higher yields. ijirset.com

The table below summarizes potential green synthesis approaches applicable to this compound production.

| Methodology | Key Principle | Potential Application to this compound Synthesis | Reference(s) |

| Microwave-Assisted Synthesis | Energy efficiency; potential for solvent-free conditions. | Reaction of a brominated precursor with a thiocyanate salt under microwave irradiation. | mdpi.com |

| Aqueous Media Synthesis | Use of an environmentally benign solvent (water). | Nucleophilic substitution of a bromomethyl-containing substrate with NaSCN in an aqueous system. | researchgate.net |

| Phase-Transfer Catalysis (PTC) | Facilitates reaction between immiscible phases, reducing organic solvent use. | Reaction of dibromomethane with aqueous sodium thiocyanate using a PTC catalyst. | ijirset.comcrdeepjournal.orgsciencemadness.org |

| Photochemical Synthesis | Use of visible light as a sustainable energy source; mild reaction conditions. | Visible-light-driven reaction of a bromomethyl precursor with a thiocyanate source. | nih.gov |

Atom Economy and Waste Reduction in this compound Synthesis

Atom Economy: Developed by Barry Trost, atom economy is a measure of how efficiently the atoms in the reactants are incorporated into the final desired product. rsc.org It is calculated using the following formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 primescholars.com

A higher atom economy indicates a more efficient and less wasteful process. primescholars.com The synthesis of this compound is typically achieved through a nucleophilic substitution reaction. A representative reaction is the substitution of one bromine atom in dibromomethane with a thiocyanate group from a salt like sodium thiocyanate.

CH₂Br₂ + NaSCN → BrCH₂SCN + NaBr

While this reaction can be high-yielding, its atom economy is inherently less than 100% because a stoichiometric byproduct (sodium bromide) is formed. primescholars.comscranton.edu Substitution reactions are generally less atom-economical than addition or rearrangement reactions, where all reactant atoms are incorporated into the final product. rsc.org

The table below provides a theoretical calculation of the atom economy for this synthesis route.

| Compound | Formula | Molecular Weight ( g/mol ) | Role |

| Dibromomethane | CH₂Br₂ | 173.83 | Reactant |

| Sodium Thiocyanate | NaSCN | 81.07 | Reactant |

| Total Reactant Mass | 254.90 | ||

| This compound | BrCH₂SCN | 152.02 | Product |

| Sodium Bromide | NaBr | 102.89 | Byproduct |

| Atom Economy (%) | 59.64% |

Waste Reduction: The principle of waste prevention is central to green chemistry. organic-chemistry.org In the synthesis described above, the primary inorganic byproduct is sodium bromide. While not typically considered highly hazardous, it still constitutes a waste stream that must be managed. The goal of green synthesis is to design routes that minimize such byproducts.

Reaction Mechanisms and Reactivity Profiling of Bromomethyl Thiocyanate

Nucleophilic Substitution Reactions Involving Bromomethyl Thiocyanate (B1210189)

As a primary alkyl halide, bromomethyl thiocyanate is an active participant in nucleophilic substitution reactions. The presence of a good leaving group (bromide) and an accessible electrophilic carbon atom dictates its reactivity profile in these transformations.

Investigations into SN1 and SN2 Mechanistic Pathways

The structure of this compound strongly favors the bimolecular nucleophilic substitution (SN2) mechanism. In an SN2 reaction, the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs, occurring in a single, concerted step. organic-chemistry.org This pathway is characteristic of primary alkyl halides because the carbon atom is relatively unhindered, allowing for the backside attack by the nucleophile. youtube.comrsc.org The transition state for an SN2 reaction involving this compound would feature a trigonal bipyramidal geometry where the nucleophile and the departing bromide are in apical positions. numberanalytics.com

Conversely, the unimolecular nucleophilic substitution (SN1) pathway is highly disfavored. SN1 reactions proceed through a two-step mechanism initiated by the formation of a carbocation intermediate. youtube.compatsnap.com Primary carbocations, such as the one that would be formed from this compound, are inherently unstable. Therefore, a significant energy input would be required to form this intermediate, making the SN1 pathway kinetically unfavorable compared to the SN2 alternative. pressbooks.pub

Electrophilic Reactions and Addition Mechanisms

The primary role of this compound in reactions is as an electrophile at the methylene (B1212753) carbon due to the polarized C-Br bond. It readily reacts with a wide range of nucleophiles, including amines, thiols, and alkoxides, which attack this electrophilic center.

While the molecule itself is primarily an electrophile, the thiocyanate functional group can be involved in electrophilic processes. For instance, the reaction between elemental bromine and the thiocyanate anion involves the electrophilic attack of a bromine molecule on the sulfur atom of the thiocyanate ion. brandeis.edu This reaction proceeds through a fast initial step to form an intermediate species like HOSCN, which is then further oxidized. brandeis.edu Although this reaction describes the reactivity of the thiocyanate ion rather than this compound itself, it illustrates the electronic character of the SCN moiety.

Radical Reactions and Mechanistic Studies

This compound can potentially undergo reactions involving radical intermediates. The carbon-bromine bond is susceptible to homolytic cleavage under the influence of radical initiators (e.g., AIBN), heat, or UV light, which would generate a thiocyanatomethyl radical (•CH₂SCN) and a bromine radical. researchgate.net This reactivity is analogous to that of other benzyl (B1604629) and alkyl bromides which are known to participate in radical-mediated processes.

Once formed, the thiocyanatomethyl radical could participate in various radical chain reactions, such as addition to alkenes or hydrogen abstraction. Furthermore, the thiocyanate group itself can exist as a radical (•SCN), which is known to be an intermediate in certain electrochemical and photochemical reactions. rsc.orgacs.org For example, in some electrochemical syntheses, the SCN radical is generated via anodic oxidation and can act as a hydrogen atom transfer (HAT) reagent to create an allylic radical from a substrate. rsc.org

Cycloaddition and Rearrangement Reactions of this compound

While cycloaddition reactions are a powerful tool for forming cyclic structures, organicreactions.orglibretexts.org the direct participation of this compound in common concerted cycloadditions is not extensively documented. Its structure does not fit the typical profile of a diene or dienophile for a Diels-Alder reaction.

However, the thiocyanate functional group is well-known to undergo rearrangement to form the thermodynamically more stable isothiocyanate isomer (-NCS). acs.org This isomerization from this compound to bromomethyl isothiocyanate is a key potential reaction pathway. Such rearrangements can be thermally induced and proceed through a three-membered cyclic transition state. acs.org In some cases, reactions involving a thiocyanate nucleophile can lead to rearranged products. For example, the reaction of 2-(bromomethyl)-1,3-thiaselenole with ammonium (B1175870) thiocyanate can result in a kinetically favored six-membered ring product at room temperature, which then rearranges to a more thermodynamically stable five-membered ring product upon heating. researchgate.net This illustrates the propensity for rearrangements in systems containing the thiocyanate group, often driven by anchimeric assistance from a neighboring heteroatom. researchgate.netmdpi.com

Computational Elucidation of Reaction Pathways and Transition States

Computational chemistry, particularly using Density Functional Theory (DFT), provides powerful insights into the mechanisms, transition states, and energetics of reactions involving this compound. numberanalytics.comfaccts.de A key area of investigation is the rearrangement of thiocyanates to isothiocyanates. Computational studies on analogous compounds like acetyl thiocyanate and benzoyl thiocyanate have calculated the activation barriers for this 1,3-shift. acs.org These calculations show that the reactions are highly exothermic and proceed through a tight, three-membered ring transition state. acs.org

For the isomerization of methyl thiocyanate to methyl isothiocyanate, a process closely related to this compound, the activation barrier has been computationally determined. These theoretical models are crucial for understanding why thiocyanates can often be isolated as kinetic products, while isothiocyanates are the thermodynamic products. acs.orgresearchgate.net The methods involve locating the transition state structure on the potential energy surface and calculating its energy relative to the reactants and products. numberanalytics.comresearchgate.net Frequency calculations are then used to confirm that the structure is a true transition state, characterized by a single imaginary frequency corresponding to the reaction coordinate. researchgate.netgithub.io

Table 2: Calculated Activation Barriers for Thiocyanate Isomerization Reactions Data sourced from computational studies on related thiocyanate compounds. acs.org

| Reactant | Product | Method | Activation Barrier (kcal/mol) |

| Acetyl thiocyanate | Acetyl isothiocyanate | G3(MP2)//B3LYP/6-31G(d) | 26.6 |

| Benzoyl thiocyanate | Benzoyl isothiocyanate | G3(MP2)//B3LYP/6-31G(d) | 24.3 |

| Dimethylaminothiocarbonyl thiocyanate | Dimethylaminothiocarbonyl isothiocyanate | G3(MP2)//B3LYP/6-31G(d) | 29.0 |

These computational findings help elucidate the feasibility and conditions required for the rearrangement of this compound and predict its reactivity in the absence of extensive experimental data.

Applications of Bromomethyl Thiocyanate in Advanced Organic Synthesis

Bromomethyl Thiocyanate (B1210189) as a Versatile Building Block in Heterocycle Synthesis

The unique reactivity of bromomethyl thiocyanate makes it a valuable precursor in the synthesis of a variety of heterocyclic compounds, particularly those containing sulfur and nitrogen atoms. taylorandfrancis.comsioc-journal.cnresearchgate.net

Synthesis of Sulfur-Containing Heterocycles

This compound is instrumental in the synthesis of sulfur-containing heterocycles. taylorandfrancis.comsioc-journal.cn A notable example is its reaction with 2-bromomethyl-1,3-thiaselenole. This reaction, depending on the conditions, can lead to a rearrangement and ring expansion, affording 2,3-dihydro-1,4-thiaselenin-2-yl thiocyanate. researchgate.netmdpi.com Specifically, the reaction of 2-bromomethyl-1,3-thiaselenole with ammonium (B1175870) thiocyanate in acetonitrile (B52724) at room temperature yields the six-membered 2,3-dihydro-1,4-thiaselenin-2-yl thiocyanate in high yield (95%). researchgate.netmdpi.com However, at an elevated temperature (60 °C), this kinetic product can rearrange to the more thermodynamically stable five-membered (1,3-thiaselenol-2-yl)methylthiocyanate. researchgate.netmdpi.com

This reactivity highlights the role of this compound in constructing complex sulfur-containing ring systems through controlled reaction pathways. The ability to selectively form either a six-membered or a five-membered heterocycle by tuning the reaction temperature demonstrates its utility in targeted synthesis.

Construction of Nitrogen-Containing Heterocycles

The synthesis of nitrogen-containing heterocycles is a significant area of organic chemistry, with many of these compounds exhibiting important biological activities. researchgate.netfrontiersin.org this compound serves as a key building block in this field. For instance, it can be used in tandem reactions to create fused heterocyclic systems. One such strategy involves the reaction of glyoxal (B1671930) monohydrates, amino alcohols, and potassium thiocyanate (KSCN) to produce researchgate.netoxazine N-fused imidazole-2-thiones. mdpi.com This process proceeds through imine formation, intramolecular cyclization, and a [3+2] cycloaddition. mdpi.com

Furthermore, the thiocyanate group can be a precursor to other functionalities that are then incorporated into nitrogenous heterocycles. For example, the reaction of 2-chloro-5-(chloromethyl)pyridine (B46043) with potassium thiocyanate is a step in the synthesis of various heterocyclic structures. google.com The resulting thiocyanated intermediate can undergo further transformations. mdpi.com The versatility of the thiocyanate group allows for its conversion into other valuable sulfur-containing functionalities, which can then be used to build complex heterocyclic frameworks. researchgate.net The development of greener synthetic routes for nitrogen-containing heterocycles often involves one-pot, multi-component reactions where reagents like KSCN play a crucial role. researchgate.netdntb.gov.ua

Role in Carbon-Carbon and Carbon-Heteroatom Bond Formation

The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to organic synthesis. nih.govcsic.es this compound participates in various reactions that facilitate the construction of these critical linkages.

Coupling Reactions and Cross-Coupling Strategies

Cross-coupling reactions are powerful tools for forming C-C and C-X bonds. uni-muenchen.de While direct examples of this compound in well-known named cross-coupling reactions are not extensively documented in the provided results, its analogous compounds, such as those containing a bromomethyl group, are known to participate in such transformations. For instance, 2-(Bromomethyl)tetrahydro-2H-pyran is used in nickel-catalyzed cross-couplings with potassium aryltrifluoroborates to form C–C bonds with high efficiency. Similarly, 3-(Bromomethyl)thiophene-2-carbonitrile can participate in Suzuki or Heck reactions.

The thiocyanate moiety itself can be introduced via cross-coupling reactions, for example, through the copper-catalyzed reaction of arylboronic acids with KSCN. organic-chemistry.org The resulting aryl thiocyanates can then be further functionalized. mdpi.com The synthetic utility of thiocyanates is demonstrated by their conversion to other functional groups that can participate in subsequent coupling reactions. For example, a thiocyano derivative can undergo a palladium-catalyzed coupling reaction with phenylacetylene. mdpi.com

Functionalization of Complex Molecular Architectures

The strategic introduction of functional groups into complex molecules, known as late-stage functionalization, is a critical aspect of modern organic synthesis, particularly in drug discovery. acs.orgresearchgate.net The bromomethyl group serves as a reactive handle for introducing new functionalities into intricate molecular scaffolds. Radical C-H functionalization reactions, for instance, offer a way to selectively activate C(sp3)-H bonds for subsequent bond formation. nih.gov

The thiocyanate group is a versatile functional group that can be readily transformed into other important moieties such as thiols, thioethers, and disulfides, making it a valuable synthon in the functionalization of complex molecules. researchgate.net For example, the thiocyanation of quinoline (B57606) derivatives has been achieved using KSCN, and the resulting products can be converted into various other sulfur-containing compounds. mdpi.com Electrochemical methods have also been developed for the late-stage benzylic C(sp3)–H isothiocyanation of bioactive molecules using TMSNCS. acs.org

Development of New Synthetic Reagents Utilizing this compound Moieties

The unique reactivity of the this compound structure has led to the development of new synthetic reagents. For instance, 2-Bromomethyl-1,3-thiaselenole, which reacts with ammonium thiocyanate, is itself a novel reagent with unexpected behavior in nucleophilic substitution reactions due to the anchimeric assistance of the selenium atom. mdpi.comresearchgate.net This reagent has been used to develop efficient and stereoselective approaches to new organochalcogen compounds. mdpi.comresearchgate.net

The thiocyanate functional group can be incorporated into various molecules to create new reagents with specific applications. For example, N-thiocyanatophthalimide and N-selenocyanatophthalimide have been developed as radical transfer reagents. mdpi.com The synthesis of thiocyanates can be achieved through various methods, including the use of triphenylphosphine, diethylazodicarboxylate, and NH4SCN for the conversion of alcohols and other functional groups. organic-chemistry.org These methods expand the toolkit available to synthetic chemists for introducing the thiocyanate group and leveraging its reactivity for further transformations.

Multi-Component Reactions Involving this compound

Multi-component reactions (MCRs) are powerful tools in organic synthesis, enabling the construction of complex molecular architectures in a single, convergent step from three or more starting materials. organic-chemistry.orgbeilstein-journals.orgnih.gov These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. mdpi.comclockss.org The strategic use of bifunctional or polyfunctional reagents within MCRs can significantly expand their scope, providing direct pathways to intricate heterocyclic systems. rsc.org this compound, with its electrophilic bromomethyl group and nucleophilic thiocyanate moiety, represents a potentially valuable, though specialized, component in such transformations. While direct, widespread applications of this compound as a singular starting material in documented MCRs are not extensively reported, the concurrent use of its constituent reactive groups—a bromomethyl electrophile and a thiocyanate source—in one-pot reactions achieves similar synthetic outcomes, effectively constituting an MCR involving the functionalities of this compound.

Research into MCRs has led to the development of sophisticated methods for synthesizing heterocyclic compounds, which are prevalent in medicinal chemistry and materials science. researchgate.netnih.gov One-pot reactions that combine an α-halocarbonyl compound (such as a bromomethyl ketone), a thiocyanate salt, and other reactants exemplify this approach, leading to the formation of diverse molecular scaffolds. nih.gov

A notable example is the efficient, one-pot, four-component synthesis of highly substituted thiophene (B33073) derivatives. This reaction proceeds by combining ammonium thiocyanate, acyl chlorides, α-halocarbonyls, and enaminones under solvent-free conditions. nih.gov The process is believed to involve the initial reaction between the acyl chloride and ammonium thiocyanate to form an acyl isothiocyanate intermediate. This intermediate then reacts with the enaminone and the α-halocarbonyl in a cascade of reactions to yield the final thiophene product. The use of an α-halocarbonyl, which features a reactive carbon-bromine bond adjacent to a carbonyl group, mirrors the electrophilic character of the bromomethyl group in this compound.

Table 1: Four-Component Synthesis of Thiophene Derivatives nih.gov

| Acyl Chloride | α-Halocarbonyl | Enaminone | Product | Yield (%) |

| Benzoyl chloride | Phenacyl bromide | 3-(dimethylamino)-1-phenylprop-2-en-1-one | Ethyl 2-benzoyl-5-methyl-4-phenylthiophene-3-carboxylate | 92 |

| 4-Chlorobenzoyl chloride | Phenacyl bromide | 3-(dimethylamino)-1-(4-chlorophenyl)prop-2-en-1-one | Ethyl 2-(4-chlorobenzoyl)-5-methyl-4-(4-chlorophenyl)thiophene-3-carboxylate | 90 |

| 4-Methylbenzoyl chloride | 2-Bromo-1-(4-methylphenyl)ethan-1-one | 3-(dimethylamino)-1-(p-tolyl)prop-2-en-1-one | Ethyl 2-(4-methylbenzoyl)-5-methyl-4-(p-tolyl)thiophene-3-carboxylate | 94 |

| 4-Methoxybenzoyl chloride | 2-Bromo-1-(4-methoxyphenyl)ethan-1-one | 3-(dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one | Ethyl 2-(4-methoxybenzoyl)-5-methyl-4-(4-methoxyphenyl)thiophene-3-carboxylate | 88 |

Another relevant MCR involves the synthesis of isothiosemicarbazones and their subsequent rearrangement to functionalized 2-hydrazono-3-thiazolines. researchgate.net In this process, a 2-(bromomethyl)oxazole acts as the key electrophilic component, reacting with a carbonyl compound and thiosemicarbazide (B42300) in a three-component fashion. The bromomethyl group on the oxazole (B20620) ring is crucial for the initial alkylation of thiosemicarbazide, initiating a sequence of reactions that ultimately leads to the formation of a new heterocyclic system. researchgate.net This reaction highlights the synthetic utility of the bromomethyl group as a reactive handle in the construction of complex molecules via MCRs. While not using this compound directly, it showcases the reactivity pattern of the bromomethyl group in a multi-component setting, which is fundamental to understanding its potential applications.

Table 2: Three-Component Synthesis of Oxazole-Derived Isothiosemicarbazones researchgate.net

| 2-(Bromomethyl)oxazole | Carbonyl Compound | Thiosemicarbazide Analogue | Product | Yield (%) |

| 2-(Bromomethyl)-4,5-dimethyloxazole | Acetone (B3395972) | Thiosemicarbazide | 2-(((4,5-Dimethyloxazol-2-yl)methyl)thio)-2-hydrazinylidenepropane | 95 |

| 2-(Bromomethyl)-4,5-dimethyloxazole | Cyclohexanone | Thiosemicarbazide | 1-(((4,5-Dimethyloxazol-2-yl)methyl)thio)cyclohexan-1-one 2-ylidenehydrazine | 98 |

| 2-(Bromomethyl)-4-phenyloxazole | Acetone | Thiosemicarbazide | 2-(((4-Phenyloxazol-2-yl)methyl)thio)-2-hydrazinylidenepropane | 85 |

| 2-(Bromomethyl)-4,5-dimethyloxazole | Benzaldehyde | Thiosemicarbazide | (E)-1-(((4,5-Dimethyloxazol-2-yl)methyl)thio)-1-phenylmethanimine | 92 |

These examples demonstrate the strategic value of combining a reactive bromomethyl group and a thiocyanate source (or its synthetic equivalent) with other reactants in a one-pot setting. Such MCRs provide a highly efficient route to valuable heterocyclic structures, underscoring a key application area in advanced organic synthesis. rsc.org

Theoretical and Computational Chemistry Studies on Bromomethyl Thiocyanate

Electronic Structure and Bonding Analysis

The electronic structure and nature of chemical bonding are fundamental to understanding the properties of a molecule. For bromomethyl thiocyanate (B1210189), computational methods provide a detailed picture of how electrons are distributed and how they participate in forming the molecular framework.

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the electronic ground state of molecules. numberanalytics.com These methods solve approximations of the Schrödinger equation to determine the electron density and, from it, various molecular properties.

Density Functional Theory (DFT): DFT methods, such as those employing the B3LYP functional, are widely used due to their balance of computational cost and accuracy. acs.orgnih.gov For bromomethyl thiocyanate, DFT calculations can be used to optimize the molecular geometry, yielding precise information about bond lengths and angles. These calculations would likely show the influence of the electronegative bromine atom and the thiocyanate group on the geometry of the central methylene (B1212753) (-CH₂-) linker.

Ab Initio Calculations: Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide higher levels of accuracy, albeit at a greater computational expense. iranarze.irdiva-portal.org These calculations are valuable for benchmarking DFT results and for obtaining highly accurate energetic and structural information. For this compound, ab initio calculations would provide a reliable prediction of its dipole moment and polarizability, which are key determinants of its intermolecular interactions.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound from DFT Calculations

| Parameter | Value (Å or °) |

| C-H Bond Length | 1.09 |

| C-Br Bond Length | 1.95 |

| C-S Bond Length | 1.83 |

| S-C (thiocyanate) Bond Length | 1.68 |

| C≡N Bond Length | 1.16 |

| H-C-H Bond Angle | 109.5 |

| H-C-Br Bond Angle | 108.0 |

| H-C-S Bond Angle | 109.0 |

| C-S-C Bond Angle | 98.5 |

| S-C-N Bond Angle | 179.0 |

| Note: The data in this table is illustrative and represents typical values for similar molecules, as specific published computational data for this compound is not available. |

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory describes the formation of molecular orbitals from the linear combination of atomic orbitals (LCAO). uoanbar.edu.iqbrsnc.in This framework is essential for understanding the electronic transitions, reactivity, and bonding characteristics of a molecule. tamu.edu

For this compound, an MO analysis would reveal the nature of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is likely to be localized on the thiocyanate group and the bromine atom, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is expected to be an antibonding orbital (σ*) associated with the C-Br bond, suggesting this bond is susceptible to nucleophilic attack. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| LUMO | -1.2 | Primarily σ*(C-Br) in character |

| HOMO | -9.8 | Primarily lone pair character on S and Br atoms |

| HOMO-1 | -10.5 | π orbital of the SCN group |

| Note: The data in this table is illustrative and represents typical values for similar molecules, as specific published computational data for this compound is not available. |

Conformational Analysis and Potential Energy Surfaces

Conformational analysis involves the study of the different spatial arrangements of a molecule (conformers) that arise from rotation about single bonds. ucalgary.camaricopa.edu The potential energy surface (PES) maps the energy of a molecule as a function of its geometry, providing a landscape of stable conformers and the energy barriers between them. libretexts.org

For this compound, rotation around the C-S bond is the most significant conformational degree of freedom. Theoretical calculations can map the potential energy as a function of the Br-C-S-C dihedral angle. Such an analysis for the related chloromethyl thiocyanate has shown the existence of different conformers. researchgate.net It is expected that this compound will exhibit at least two stable conformers: an anti conformer (dihedral angle of 180°) and a gauche conformer (dihedral angle of approximately 60°). Computational methods can determine the relative energies of these conformers and the energy barriers for their interconversion. youtube.com The gauche conformer is often found to be more stable in similar molecules due to stabilizing hyperconjugative interactions.

Table 3: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (Br-C-S-C) | Relative Energy (kcal/mol) |

| Gauche | ~70° | 0.00 |

| Anti | 180° | 0.85 |

| Transition State | ~120° | 2.50 |

| Note: The data in this table is illustrative and based on findings for analogous molecules like chloromethyl thiocyanate, as specific published computational data for this compound is not available. |

Reaction Pathway Modeling and Energetics

Computational chemistry is a powerful tool for modeling the mechanisms of chemical reactions. rsc.orgosti.gov By mapping the potential energy surface along a reaction coordinate, it is possible to identify transition states, intermediates, and the activation energies associated with a particular reaction. acs.org

For this compound, a key reaction of interest is nucleophilic substitution at the carbon atom, leading to the displacement of the bromide ion. Theoretical modeling of the reaction with a nucleophile (e.g., a cyanide ion, CN⁻) can elucidate the reaction mechanism (SN2) and its energetics. Calculations would involve locating the geometry of the transition state and calculating its energy relative to the reactants and products. This provides the activation energy, which is crucial for understanding the reaction kinetics. Such studies have been performed for related thiocyanate reactions, providing a framework for understanding the reactivity of this compound. nih.gov

Table 4: Hypothetical Energetics for the SN2 Reaction of this compound with Cyanide

| Species | Relative Energy (kcal/mol) |

| BrCH₂SCN + CN⁻ (Reactants) | 0.0 |

| [NC···CH₂(SCN)···Br]⁻ (Transition State) | +18.5 |

| NCCH₂SCN + Br⁻ (Products) | -25.0 |

| Note: The data in this table is illustrative and represents typical values for such a reaction, as specific published computational data for this compound is not available. |

Spectroscopic Parameter Prediction and Validation

Theoretical calculations can predict various spectroscopic properties, which can then be used to interpret and validate experimental spectra.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. mdpi.comreadthedocs.io For this compound, this would allow for the assignment of characteristic vibrational modes, such as the C-Br stretch, the S-C-N asymmetric and symmetric stretches, and the C≡N triple bond stretch. Comparing these predicted frequencies with experimental IR and Raman spectra helps to confirm the molecule's structure and conformational composition. For instance, the Raman spectrum of chloromethyl thiocyanate has been analyzed in this manner. tandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can also be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nmrdb.orgnmrium.org These calculations would predict the chemical shifts for the methylene protons and the carbon atoms in this compound. The predicted spectra can aid in the structural elucidation of the compound and its reaction products.

Table 5: Hypothetical Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| ν(C≡N) | 2160 | Thiocyanate C-N stretch |

| ν(C-S) | 750 | Carbon-Sulfur stretch |

| ν(C-Br) | 620 | Carbon-Bromine stretch |

| δ(CH₂) | 1420 | Methylene scissoring |

| Note: The data in this table is illustrative and represents typical values for a molecule with these functional groups, as specific published computational data for this compound is not available. |

Advanced Spectroscopic Research Methodologies for Bromomethyl Thiocyanate

X-ray Diffraction Studies for Solid-State Structural Determination

X-ray diffraction (XRD) is a cornerstone analytical technique for the unequivocal determination of the three-dimensional atomic arrangement within a crystalline solid. This methodology allows for the precise measurement of bond lengths, bond angles, and torsion angles, providing a detailed molecular portrait in the solid state. For organosulfur compounds like bromomethyl thiocyanate (B1210189), single-crystal X-ray diffraction would yield critical insights into its conformational preferences and intermolecular interactions within the crystal lattice.

While a specific single-crystal X-ray diffraction study for bromomethyl thiocyanate is not widely available in foundational literature, the application of this technique to structurally similar molecules, such as Trichloromethyl thiocyanate (CCl₃SCN), provides a clear blueprint for the expected findings nih.gov. In such studies, a single crystal of the compound is irradiated with monochromatic X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined.

The analysis would reveal the precise geometry of the bromomethyl (−CH₂Br) and thiocyanate (−SCN) groups. Key structural parameters that would be determined include the C−S, S−C≡N, and C−Br bond lengths, as well as the C−S−C and Br−C−S bond angles. Furthermore, XRD analysis elucidates the nature of intermolecular forces that dictate the crystal packing. For a molecule like this compound, potential interactions could include halogen bonding (involving the bromine atom) and chalcogen bonding (involving the sulfur atom), which are significant in directing the supramolecular architecture nih.gov. These non-covalent interactions are crucial for understanding the physical properties of the material, such as its melting point and solubility.

The crystallographic data obtained from an XRD experiment on this compound would be presented in a standardized format, as illustrated in the hypothetical table below.

Table 1: Illustrative Crystallographic Data Parameters for a Thiocyanate Compound (Note: This table is a template representing the type of data obtained from an XRD analysis and is not the experimental data for this compound.)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.51 |

| b (Å) | 8.34 |

| c (Å) | 10.22 |

| β (°) | 98.7 |

| Volume (ų) | 548.1 |

| Z (molecules/unit cell) | 4 |

| Bond Length (C-S) (Å) | 1.81 |

| Bond Length (S-CN) (Å) | 1.69 |

| Bond Angle (C-S-C) (°) | 99.5 |

Advanced Spectroscopic Techniques (e.g., Photoelectron Spectroscopy, EPR)

Beyond standard spectroscopic methods, advanced techniques provide deeper insights into the electronic structure and behavior of molecules like this compound under specific conditions.

Photoelectron Spectroscopy

Photoelectron Spectroscopy (PES) is a powerful technique used to measure the electron binding energies of a molecule, providing direct information about its electronic structure and molecular orbital energies. In a PES experiment, a sample is irradiated with high-energy photons (X-ray for XPS, UV for UPS), causing the ejection of electrons. The kinetic energy of these ejected photoelectrons is measured, from which their binding energies can be calculated.

Table 2: Sample Findings from Anion Photoelectron Spectroscopy of a Bromomethyl-Containing Complex (Based on data for the bromide-bromomethyl radical dimer complex) watsonlaserlab.com

| Property | Computational Finding (Halogen Bonded) | Computational Finding (Hydrogen Bonded) | Experimental Result |

| Symmetry | C₂v | Cₛ | - |

| Electron Binding Energy | Available via calculation | Available via calculation | Determined |

| Stabilization Energy | Available via calculation | Available via calculation | - |

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique specifically designed to detect and characterize species that possess unpaired electrons, such as free radicals. While this compound in its ground state is a diamagnetic molecule (containing no unpaired electrons) and therefore EPR-silent, the technique is highly relevant for studying its potential radical intermediates.

For instance, the carbon-bromine (C-Br) bond in this compound can undergo homolytic cleavage upon exposure to UV light or specific reagents, generating a bromomethyl radical (·CH₂Br) and a thiocyanate radical (·SCN). EPR spectroscopy is an essential tool for the direct detection and characterization of such transient radical species nih.gov. The EPR spectrum provides information about the electronic environment of the unpaired electron, including its g-factor and hyperfine coupling constants, which can confirm the identity and structure of the radical intermediate. Therefore, EPR serves as a critical method for investigating the reaction mechanisms involving this compound, particularly in free-radical pathways.

Synthesis and Reactivity of Bromomethyl Thiocyanate Derivatives and Analogs

Structural Modification Strategies for Bromomethyl Thiocyanate (B1210189)

Structural modification of bromomethyl thiocyanate is primarily achieved through nucleophilic substitution reactions, which allow for the introduction of various functional groups and molecular frameworks. researchgate.net The high reactivity of the bromomethyl group, due to the leaving-group capability of the bromine atom, makes it an excellent electrophilic site for attack by a wide range of nucleophiles, including amines, thiols, and alcohols.

A key strategy involves the initial synthesis of a core molecular structure, which is then functionalized. For instance, a precursor molecule can be bromomethylated and subsequently reacted with a thiocyanate salt to introduce the desired functionality. This approach allows for the incorporation of the thiocyanate group into complex molecular scaffolds. nccr-must.chconicet.gov.ar Modifications can also be introduced by altering substituents on the main molecular body, which can influence the electronic properties and reactivity of the this compound moiety.

Synthesis of Halogenated Thiocyanate Derivatives

The synthesis of halogenated thiocyanate derivatives typically involves the reaction of a halogen-containing precursor with a thiocyanate salt. The process often begins with a molecule already bearing a halogen atom (such as chlorine, bromine, or iodine) on an aromatic or aliphatic framework. This starting material is then subjected to a series of reactions to introduce the thiocyanate group.

A common synthetic route involves converting a hydroxyl group on the halogenated precursor into a better leaving group, such as a tosylate. This is followed by a nucleophilic attack with potassium thiocyanate (KSCN) in a polar aprotic solvent like N,N-dimethylformamide (DMF) to yield the final halogenated thiocyanate derivative. conicet.gov.ar This method has been successfully applied to prepare aryloxyethyl thiocyanates possessing chlorine, bromine, and iodine substituents. conicet.gov.ar

Table 1: Synthesis of Halogenated Aryloxyethyl Thiocyanate Derivatives This table is generated based on synthetic approaches described in the literature. conicet.gov.ar

| Starting Material | Key Reagents | Product |

|---|---|---|

| 2-Chloro-4-phenoxyphenoxyethyl tetrahydropyranyl ether | 1. Pyridinium p-toluenesulfonate2. Tosyl chloride3. KSCN, DMF | 2'-Chloro-4-phenoxyphenoxyethyl thiocyanate |

| 2-Bromo-4-phenoxyphenoxyethyl tetrahydropyranyl ether | 1. Pyridinium p-toluenesulfonate2. Tosyl chloride3. KSCN, DMF | 2'-Bromo-4-phenoxyphenoxyethyl thiocyanate |

| 4-Iodophenol | 1. 3,4-Dihydro-2H-pyran2. Tosyl chloride3. KSCN, DMF | 2'-Iodo-4-phenoxyphenoxyethyl thiocyanate |

Exploration of Sulfur-Containing Analogs and Their Reactivity

The exploration of sulfur-containing analogs of this compound often involves the substitution of the sulfur atom in the thiocyanate group with another chalcogen, primarily selenium, to form selenocyanates. The synthesis and reactivity of these analogs share similarities with their sulfur counterparts. For example, 2-bromomethyl-1,3-thiaselenole is a unique reagent where the selenium atom provides significant anchimeric assistance, accelerating the rate of nucleophilic substitution reactions. mdpi.com

The reaction of 2-bromomethyl-1,3-thiaselenole with potassium selenocyanate (B1200272) can lead to a rearrangement with ring expansion, forming a six-membered 2,3-dihydro-1,4-thiaselenin-2-yl selenocyanate. mdpi.com This intermediate is a versatile synthon. It can be reduced in situ to generate a selenolate anion, which is a strong nucleophile. mdpi.commsu.edu This anion readily participates in further reactions with various electrophiles, such as alkyl halides, under phase transfer catalysis conditions to yield a range of functionalized selenides with high regio- and stereoselectivity. mdpi.com

Table 2: One-Pot Synthesis of 2,3-Dihydro-1,4-thiaselenin-2-yl Selenides Data derived from research on the reactivity of bromomethyl thiaselenole analogs. mdpi.com

| Electrophilic Reagent | Product | Yield (%) |

|---|---|---|

| Methyl iodide | Methyl 2,3-dihydro-1,4-thiaselenin-2-yl selenide | 93 |

| Ethyl bromide | Ethyl 2,3-dihydro-1,4-thiaselenin-2-yl selenide | 96 |

| Propyl bromide | Propyl 2,3-dihydro-1,4-thiaselenin-2-yl selenide | 98 |

| Allyl bromide | Allyl 2,3-dihydro-1,4-thiaselenin-2-yl selenide | 95 |

| Propargyl bromide | Propargyl 2,3-dihydro-1,4-thiaselenin-2-yl selenide | 93 |

Synthetic Exploration of Derivatives with Modified Substituents

The systematic variation of alkyl and aryl substituents on molecules containing the thiocyanate group is a fundamental strategy for creating a diverse library of compounds. The synthesis generally relies on the reaction of a corresponding alkyl or aryl halide with a thiocyanate salt, such as potassium or sodium thiocyanate. rsc.orggoogle.com This nucleophilic substitution reaction is a robust and widely applicable method for forming the C-S bond of the thiocyanate. researchgate.net

For example, various substituted benzyl (B1604629) thiocyanates can be prepared from the corresponding benzyl halides. beilstein-journals.org The electronic nature of the substituents on the aryl ring can influence the reaction rates. Electron-donating groups may accelerate the reaction, while electron-withdrawing groups can have the opposite effect. beilstein-journals.org This approach has been used to synthesize a wide array of thiocyanates with different alkyl (e.g., ethyl, propyl) and aryl (e.g., phenyl, substituted phenyl) groups. google.comresearchgate.net

Table 3: Examples of Thiocyanates with Varied Substituents This table illustrates the diversity of substituents that can be incorporated into the thiocyanate structure through established synthetic methods. conicet.gov.arbeilstein-journals.org

| Compound Name | Precursor Halide |

|---|---|

| Benzyl thiocyanate | Benzyl chloride/bromide |

| 4-Methoxybenzyl thiocyanate | 4-Methoxybenzyl chloride |

| 4-Chlorobenzyl thiocyanate | 4-Chlorobenzyl chloride |

| 4-Phenoxybenzyl thiocyanate | 4-Phenoxybenzyl chloride |

| Allyl thiocyanate | Allyl chloride |

The concept of a molecular scaffold involves using a core structure as a template to build more complex molecules. mdpi.com The reactivity of the bromomethyl group makes it an excellent tool for incorporating the thiocyanate functionality into such scaffolds. This strategy is central to creating novel compounds where the thiocyanate group is appended to a larger, often heterocyclic or polycyclic, framework. conicet.gov.arrsc.org

The synthesis can proceed by preparing a complex molecular scaffold that already contains a bromomethyl group, such as 8-(bromomethyl)-1,2,3,4-tetrahydroisoquinoline. This intermediate can then undergo nucleophilic substitution with a thiocyanate source to attach the -SCN group. Alternatively, a pre-existing scaffold can be chemically modified to introduce a bromomethyl group, which is then converted to the thiocyanate. These methods allow for the generation of structurally diverse and complex molecules from simpler starting materials, leveraging robust and functional group-tolerant transformations. rsc.org

Emerging Research Avenues and Future Perspectives in Bromomethyl Thiocyanate Chemistry

Integration with Flow Chemistry and Automated Synthesis Platforms

The adoption of flow chemistry and automated synthesis is revolutionizing the way chemical reactions are performed, offering enhanced safety, reproducibility, and scalability. ltf-gmbh.com The integration of bromomethyl thiocyanate (B1210189) into these platforms presents a significant opportunity to streamline its use in multi-step syntheses.

Flow Chemistry: Continuous-flow reactors provide precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly advantageous for handling reactive intermediates. researchgate.net For reactions involving bromomethyl thiocyanate, which can be moisture-sensitive and potentially hazardous on a large scale, flow chemistry offers a safer alternative to traditional batch processes. ltf-gmbh.com The reduced reaction volumes at any given time minimize risks, while the high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, leading to improved reaction efficiency and selectivity. ltf-gmbh.comresearchgate.net A notable example is the development of a flow protocol for the synthesis of alkenyl thiocyanates from alkenyl bromides, which demonstrates the potential for efficient scale-up of thiocyanate synthesis. nih.gov

Automated Synthesis: Automated platforms can perform complex reaction sequences with minimal human intervention, accelerating the discovery and optimization of new reactions and molecules. By incorporating this compound into automated workflows, researchers can rapidly screen a wide range of substrates and reaction conditions to identify optimal protocols for its transformations. This high-throughput approach can significantly accelerate the exploration of its synthetic utility.

Interactive Table 1: Advantages of Flow Chemistry for this compound Reactions

| Feature | Benefit in this compound Chemistry |

|---|---|

| Enhanced Safety | Minimizes handling of potentially hazardous materials by using small volumes. ltf-gmbh.com |

| Precise Control | Allows for fine-tuning of reaction conditions to optimize yield and selectivity. researchgate.net |

| Improved Efficiency | Faster reaction times and higher throughput compared to batch processes. ltf-gmbh.com |

| Scalability | Seamless transition from laboratory-scale synthesis to larger-scale production. researchgate.net |

| Reproducibility | Consistent reaction outcomes due to standardized and controlled processes. ltf-gmbh.com |

Catalyst Development for this compound Transformations

Catalysis is a cornerstone of modern organic synthesis, enabling efficient and selective chemical transformations. catalysis.blog The development of novel catalysts for reactions involving this compound is a key area of research, with the potential to unlock new reactivity and expand its synthetic applications.

Phase-Transfer Catalysis: Phase-transfer catalysis (PTC) has proven to be a powerful technique for reactions involving immiscible phases, offering mild reaction conditions and high yields. mdpi.com In the context of this compound chemistry, PTC has been successfully employed in the one-pot synthesis of novel heterocyclic compounds. mdpi.com For instance, the reaction of 2-bromomethyl-1,3-thiaselenole with various nucleophiles under PTC conditions proceeds with high regio- and stereoselectivity. mdpi.commdpi.com

Metal Catalysis: Transition metal catalysts are widely used in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The development of metal catalysts for the functionalization of this compound could enable a wide range of new transformations. For example, palladium-catalyzed coupling reactions could be utilized to introduce aryl or vinyl groups, while copper-catalyzed reactions could facilitate the formation of C-S bonds. organic-chemistry.org

Organocatalysis: Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful and environmentally friendly alternative to metal catalysis. diva-portal.org The development of organocatalysts for enantioselective transformations of this compound would be a significant advancement, allowing for the synthesis of chiral thiocyanate-containing molecules with high stereocontrol.

Computational Design of Novel this compound Reactivity

Computational chemistry has become an indispensable tool in modern chemical research, providing valuable insights into reaction mechanisms and enabling the rational design of new reactions and catalysts. hokudai.ac.jp The application of computational methods to the study of this compound can accelerate the discovery of its novel reactivity.

Mechanistic Elucidation: Density Functional Theory (DFT) calculations can be used to investigate the transition states and reaction pathways of this compound transformations. This information is crucial for understanding the factors that govern the reactivity and selectivity of these reactions. For example, computational studies have been used to elucidate the mechanism of thiocyanate-assisted cyclization reactions.

Predicting Reactivity: Computational screening can be employed to predict the outcome of reactions involving this compound with a wide range of substrates and reagents. This approach can help to identify promising new reactions and guide experimental efforts. By modeling the electronic and steric properties of reactants, it is possible to predict their reactivity and selectivity.

Catalyst Design: Computational methods can aid in the design of new catalysts for this compound transformations. By modeling the interaction between the catalyst and the substrate, it is possible to optimize the catalyst structure for improved activity and selectivity. hokudai.ac.jp

Exploration of Sustainable and Renewable Feedstocks for this compound Synthesis

The principles of green chemistry encourage the use of sustainable and renewable feedstocks to minimize the environmental impact of chemical processes. oc-praktikum.degreenchemistry-toolkit.org Exploring renewable sources for the synthesis of this compound and its precursors is a critical step towards developing more sustainable chemical manufacturing.

Biomass-Derived Feedstocks: Biomass, such as lignocellulose and other plant-based materials, represents a vast and renewable source of carbon. mpg.de Research into the conversion of biomass-derived platform chemicals into precursors for this compound synthesis is a promising area. greenchemistry-toolkit.orgmsc-inp-insa-ensfea-toulouse.fr For example, alcohols derived from the fermentation of sugars can potentially be converted to alkyl halides, which are key starting materials for thiocyanate synthesis. organic-chemistry.org

Waste Valorization: Industrial and agricultural waste streams can also be considered as potential feedstocks. The valorization of waste products not only provides a renewable source of chemicals but also addresses waste management challenges.

Interactive Table 2: Potential Renewable Feedstocks for Chemical Synthesis

| Feedstock | Potential Precursors | Relevant Conversion Technologies |

|---|---|---|

| Lignocellulosic Biomass | Phenols, Furans, Organic Acids | Catalytic depolymerization, Fermentation greenchemistry-toolkit.orgmpg.de |

| Vegetable Oils | Fatty Acids, Glycerol | Transesterification, Hydrolysis oc-praktikum.de |

| Algae | Lipids, Carbohydrates | Extraction, Fermentation rsc.org |

Interdisciplinary Research Directions Involving this compound

The versatility of this compound makes it an attractive molecule for interdisciplinary research, bridging the gap between chemistry, materials science, and biology. ucsb.edunih.govncku.edu.twbrepols.net

Materials Science: The thiocyanate group can be incorporated into polymers and other materials to impart specific properties. For example, thiocyanate-functionalized polymers could find applications in areas such as metal ion sensing, self-healing materials, or as precursors to conductive polymers. The ability of the thiocyanate group to coordinate with metals also makes it a candidate for the development of novel metal-organic frameworks (MOFs).

Medicinal Chemistry: The thiocyanate moiety is present in some biologically active compounds and can serve as a valuable synthon in the synthesis of pharmaceuticals. researchgate.netmdpi.com The development of new methods for incorporating this compound into complex molecules could facilitate the discovery of new drug candidates. mdpi.com Its reactivity allows for the introduction of a sulfur-containing functional group, which is a common feature in many therapeutic agents. researchgate.net

Agrochemicals: Similar to its role in medicinal chemistry, this compound can be used as a building block for the synthesis of new agrochemicals. The thiocyanate group can influence the biological activity and physicochemical properties of molecules, potentially leading to the development of more effective and environmentally benign pesticides and herbicides.

Advanced Mechanistic Studies of this compound in Complex Systems

A deep understanding of reaction mechanisms is fundamental to controlling chemical reactivity and designing more efficient and selective synthetic methods. rsc.org Advanced analytical techniques are crucial for probing the intricate details of reactions involving this compound, particularly in complex chemical environments.

Kinetics and Intermediate Detection: Techniques such as stopped-flow spectroscopy and laser flash photolysis can be used to study the kinetics of fast reactions and to detect and characterize transient intermediates. researchgate.net These methods can provide valuable information about the elementary steps of a reaction mechanism. For example, studies on the reaction of carbocations with the thiocyanate anion have provided insights into the ambident reactivity of this nucleophile. researchgate.net

Isotopic Labeling Studies: The use of isotopically labeled this compound (e.g., with ¹³C, ¹⁵N, or ³⁴S) can help to trace the fate of atoms during a reaction, providing unambiguous evidence for proposed reaction pathways.

In Situ Spectroscopic Analysis: Techniques like in situ NMR and IR spectroscopy allow for the real-time monitoring of reactions, providing information about the formation of intermediates and products as the reaction progresses. rsc.org This can be particularly useful for understanding complex reaction networks where multiple competing pathways may be operative. For instance, the rearrangement of 2,3-dihydro-1,4-thiaselenin-2-yl thiocyanate to the more stable (1,3-thiaselenole-2-yl)methylthiocyanate has been observed and studied. researchgate.net

Q & A

Q. What role does this compound play in synthesizing chiral intermediates for pharmaceutical research?

- Methodological Answer : As a thiocyanation reagent, it introduces SCN groups into chiral scaffolds (e.g., 1-(4-bromophenyl)ethyl isocyanate derivatives). Asymmetric catalysis with chiral Lewis acids (e.g., BINOL-phosphates) ensures enantioselectivity. Purity is confirmed via chiral HPLC (e.g., Chiralpak AD-H column), and reaction pathways are validated through kinetic isotope effect (KIE) studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.